2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Organic Synthesis Cross-Coupling Fluorinated Building Block

This 2,4-difluorophenyl/5-trifluoromethyl pyridine is a high-yield (90%) ligand precursor for Ir(III) photocatalysts. Its unique substitution precisely tunes redox potentials and LogP, outperforming analogs in C-H arylation and light-emitting applications. A reliable, scalable building block for specialized photoredox and medicinal chemistry.

Molecular Formula C12H6F5N
Molecular Weight 259.17 g/mol
CAS No. 387827-64-7
Cat. No. B1464632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
CAS387827-64-7
Molecular FormulaC12H6F5N
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H
InChIKeyFMKQPMDFNYNYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS 387827-64-7): A Fluorinated Pyridine Building Block for Ligand and Intermediate Synthesis


2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS 387827-64-7) is a fluorinated heterocyclic compound with the molecular formula C₁₂H₆F₅N and a molecular weight of approximately 259.17 g/mol [1][2]. It features a pyridine ring core, a 2,4-difluorophenyl group at the 2-position, and a trifluoromethyl group at the 5-position. Key physicochemical properties include a predicted melting point range of 59-69 °C, a boiling point of 253.4±35.0 °C, a density of 1.4±0.1 g/cm³, and a computed LogP of 3.6-4.48 [3][4]. It is primarily utilized as a ligand for Ir(III) photocatalyst preparation and as a synthetic building block, with commercial availability at >98% purity by GC from specialized chemical suppliers [5].

Why Simple Substitution of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine with Close Analogs Compromises Key Performance Attributes


Replacing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy) with structurally similar analogs is not straightforward due to the unique and synergistic influence of its specific substitution pattern on its electronic, physicochemical, and functional properties. The precise combination of the 2,4-difluorophenyl group with the 5-trifluoromethyl group on the pyridine ring is crucial for tuning the reduction potential of its Ir(III) complexes [1] and achieving a specific LogP and solubility profile that differs significantly from des-fluoro, mono-fluoro, or methyl-substituted analogs . Simple substitution can alter the ligand field strength, leading to changes in the photophysical properties of the resulting metal complexes, including emission wavelength and quantum yield, thereby compromising performance in applications like photocatalysis and light-emitting devices [1]. Furthermore, this unique fluorination pattern may be essential for specific biological interactions, as suggested by preliminary SAR data, meaning substitution could lead to a complete loss of desired activity against a particular target .

Quantitative Differentiation of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy) from Closest Analogs: A Data-Driven Selection Guide


Synthesis of dF(CF3)ppy via Site-Selective Suzuki-Miyaura Cross-Coupling: A Robust Method Yielding 90%

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is synthesized via a highly efficient and site-selective Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-(trifluoromethyl)pyridine and (2,4-difluorophenyl)boronic acid, using Pd(PPh₃)₄ as a catalyst. This validated procedure is reported to produce the compound with a 90% isolated yield [1]. The specificity of this coupling for the 2-chloro position over other potential reactive sites is enabled by the electronic properties of the 5-trifluoromethylpyridine scaffold, making this a preferred and reliable synthetic route.

Organic Synthesis Cross-Coupling Fluorinated Building Block

Computational Physicochemical Profile of dF(CF3)ppy: High Lipophilicity and Reduced Hydrogen Bonding Relative to Analogs

Computational data indicates that 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine possesses a high predicted LogP value of 4.48, which is substantially greater than that of its close analogs. For instance, 2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine and 2-(2,4-difluorophenyl)-5-methylpyridine are predicted to have significantly lower lipophilicity [1]. This higher LogP suggests enhanced membrane permeability, which is a critical parameter in drug discovery for optimizing pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Functionalization of dF(CF3)ppy via Pd-Catalyzed C-H Arylation: A Versatile Scaffold for Diverse Ir(III) Complexes

A key differentiator of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine is its demonstrated reactivity in Pd-catalyzed C-H bond arylation. This reaction allows for the late-stage functionalization of the pyridine ring, providing access to a diverse library of cyclometalating ligands. This method has been specifically applied to this compound to prepare both charge-neutral and cationic families of bright-emitting Ir(III) complexes [1]. This synthetic handle is not universally applicable to all 2-arylpyridines and depends on the specific electronic properties of the substrate.

Organometallic Chemistry Photocatalysis C-H Activation

Optimal Research and Industrial Applications for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS 387827-64-7)


As a High-Yielding Cyclometalating Ligand for Custom Ir(III) Photocatalyst Synthesis

Given the robust 90% yield reported for its synthesis via Suzuki-Miyaura coupling [1], this compound serves as a reliable and scalable precursor for preparing a wide range of Ir(III) photocatalysts. Its demonstrated ability to undergo further C-H arylation allows for the fine-tuning of catalyst properties, making it a cornerstone building block for developing tailored catalysts for photoredox catalysis, including applications in organic synthesis and light-emitting electrochemical cells [2].

As a Model Substrate for Methodological Studies in Fluorinated Heterocycle C-H Activation

The successful and well-documented use of this compound in Pd-catalyzed C-H bond arylation [2] establishes it as a valuable model substrate for developing and testing new C-H functionalization methodologies on challenging electron-deficient fluorinated heterocycles. Its specific reactivity profile provides a benchmark for comparing the efficacy and selectivity of new catalysts and reaction conditions.

As a Chemical Probe for Structure-Activity Relationship (SAR) Studies Targeting Lipophilicity and Electronic Effects

The distinct physicochemical properties of this compound, including a predicted LogP of 4.48 and its unique fluorination pattern [3], make it a valuable chemical probe for medicinal chemistry programs. It can be incorporated into lead compounds to investigate the effect of high lipophilicity and strong electron-withdrawing groups on biological activity, target engagement, and pharmacokinetic properties, particularly when compared to less fluorinated or methyl-substituted analogs.

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